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Compound of Interest

4-lodo-1H-indazole-3-carboxylic
Compound Name: d
aci

Cat. No.: B1593243

In modern drug discovery and materials science, a comprehensive understanding of a
molecule's physical properties is not merely an academic exercise; it is the bedrock upon which
successful development is built. For a molecule like 4-lodo-1H-indazole-3-carboxylic acid, a
heterocyclic building block with significant potential in medicinal chemistry, this understanding
is paramount.[1] The strategic placement of the iodine atom at the C4 position and the
carboxylic acid at C3 creates a unique electronic and steric environment, influencing everything
from solubility and crystal packing to its interaction with biological targets.

This guide eschews a simple data-sheet format. Instead, it provides a strategic framework for
the elucidation and interpretation of the key physicochemical properties of 4-lodo-1H-indazole-
3-carboxylic acid. We will not only present available data but also delve into the causality
behind the experimental methodologies chosen for their determination. This approach is
designed for the discerning researcher who requires not just numbers, but actionable insights
and a robust, self-validating system for characterization.

Core Molecular Identity and Structural Attributes

Before any experimental determination, establishing the unequivocal identity of the compound
is critical. 4-lodo-1H-indazole-3-carboxylic acid is a specific regioisomer whose properties
are distinct from other iodinated analogues.[2]
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Identifier Value Source

4-iodo-1H-indazole-3-
IUPAC Name ] ] [3]
carboxylic acid

CAS Number 885518-74-1 [31[4]
Molecular Formula CsHsIN20:2 [2]
Molecular Weight 288.04 g/mol [2]
PubChem CID 24728224 [3]

The molecular structure, depicted below, forms the basis for all subsequent property
predictions and interpretations. The indazole core is a bicyclic aromatic system, while the
carboxylic acid moiety introduces a site for hydrogen bonding and ionization. The iodine atom,
a heavy halogen, significantly increases the molecule's mass and electron density, which is
expected to influence properties like melting point and crystal packing.

Caption: Molecular Structure of 4-lodo-1H-indazole-3-carboxylic acid.

Thermal Properties: Melting Point and
Decomposition

The melting point is a crucial indicator of purity and lattice energy. For a crystalline solid, a
sharp melting range suggests high purity. Given the aromatic nature and the potential for strong
intermolecular hydrogen bonding via the carboxylic acid dimers, a relatively high melting point
is anticipated. For comparison, the parent compound, 1H-indazole-3-carboxylic acid, melts at
266-270 °C.[5][6] The addition of a heavy iodine atom is expected to increase the melting point
due to stronger van der Waals forces and increased molecular weight.

Experimental Protocol: Melting Point Determination by
Differential Scanning Calorimetry (DSC)

Causality: While a traditional melting point apparatus provides a visual range, DSC offers
superior quantitative data on thermal events. It measures the heat flow required to raise the
sample temperature, providing a precise onset and peak melting temperature. Furthermore, the
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shape of the melting endotherm can provide insights into purity, and the experiment can
simultaneously detect decomposition events.

Methodology:

e Sample Preparation: Accurately weigh 1-3 mg of 4-lodo-1H-indazole-3-carboxylic acid into
a non-hermetic aluminum DSC pan.

e Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
e Thermal Program:
o Equilibrate the cell at 25 °C.

o Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above
the expected melting point (e.g., 300 °C).

o Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere and prevent
oxidative degradation.

o Data Analysis: The melting point is determined as the onset temperature of the melting
endotherm. The peak of the endotherm and the integrated area (enthalpy of fusion) should
also be reported. Any exothermic events following the melt would indicate thermal
decomposition.

Solubility Profile: A Key Determinant for Application

Solubility is a critical parameter for drug development, influencing bioavailability, and for any
application requiring solution-phase chemistry. The molecule possesses both a lipophilic iodo-
indazole core and a hydrophilic, ionizable carboxylic acid group, suggesting its solubility will be
highly dependent on the pH and polarity of the solvent.

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)

Causality: The shake-flask method (OECD Guideline 105) is the gold-standard for determining
thermodynamic equilibrium solubility. It ensures the solution is truly saturated, providing a
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reliable value that is not influenced by the kinetics of dissolution. Coupling this with HPLC
analysis provides a highly sensitive and specific method for quantification.

Methodology:

» System Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 7.4, 9.0)
and a selection of relevant organic solvents (e.g., DMSO, Methanol, Acetonitrile).[5][7]

¢ Incubation: Add an excess of solid 4-lodo-1H-indazole-3-carboxylic acid to each solvent
system in a sealed vial. This ensures that undissolved solid remains at equilibrium.

o Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a
sufficient period (typically 24-48 hours) to reach equilibrium.

o Sample Processing: After equilibration, allow the vials to stand, permitting the excess solid to
settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 um syringe
filter to remove any undissolved particulates.

e Quantification:

o Prepare a series of calibration standards of the compound in a suitable solvent (e.g.,
DMSO or Methanol).

o Dilute the filtered supernatant into the mobile phase range of the calibration curve.
o Analyze the standards and samples by a validated reverse-phase HPLC-UV method.

o Calculate the concentration in the supernatant from the calibration curve to determine the
solubility.
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Characteristic IR Absorptions
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Caption: Key IR vibrations resulting from the carboxylic acid dimer.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, further
confirming the compound's identity.

Causality: Techniques like Electrospray lonization (ESI) are soft ionization methods ideal for
polar molecules like carboxylic acids, typically generating the protonated molecular ion [M+H]*
or the deprotonated ion [M-H]~. High-resolution mass spectrometry (HRMS) can determine the
mass with enough accuracy to confirm the elemental formula. [8][9] Expected Results:

e High-Resolution MS (ESI):
o Positive Mode: Expected [M+H]* ion at m/z 288.9414.
o Negative Mode: Expected [M-H]~ ion at m/z 286.9258.

¢ Fragmentation: Tandem MS (MS/MS) would likely show a characteristic loss of COz (44 Da)
from the [M-H]~ ion, a common fragmentation pathway for carboxylic acids.

Conclusion: A Foundation for Further Development
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This guide has outlined a comprehensive, methodology-driven approach to characterizing the
physical properties of 4-lodo-1H-indazole-3-carboxylic acid. By grounding our investigation in
robust, validated experimental protocols, we establish a reliable physicochemical profile. This
detailed understanding of thermal stability, solubility, ionization, and spectroscopic identity is
indispensable for any scientist or researcher aiming to utilize this compound in drug design,
synthesis, or materials science. The provided protocols serve as a template for generating the
high-quality, reproducible data required for regulatory submissions and successful scientific
advancement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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